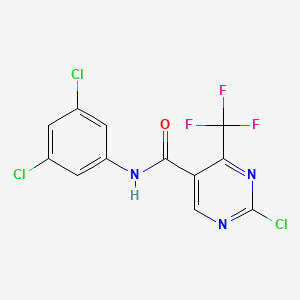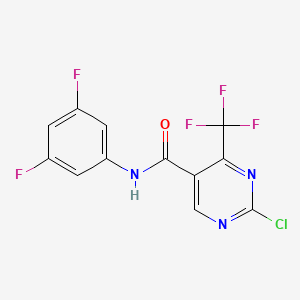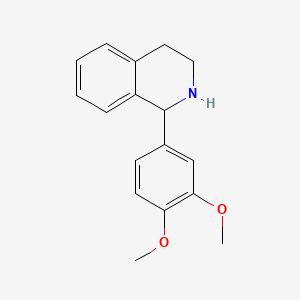
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of bromo-substituted benzoic acid derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid through a condensation reaction. Similarly, paper reports the synthesis of a hydrazone Schiff base compound by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde. Paper details the synthesis of 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazolines from 4-bromobenzoyl hydrazine through cyclodehydration with propanoic anhydride. These methods could potentially be adapted for the synthesis of "4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride."
Molecular Structure Analysis
The molecular structure of bromo-substituted benzoic acid derivatives is characterized using various spectroscopic techniques. Paper uses 1H NMR and 13C NMR to establish the chemical structure of synthesized hydrazide-hydrazones. Paper employs single-crystal XRD, FT-IR, and FT-Raman spectral analysis, along with DFT calculations, to investigate the structure of a bromo-substituted hydrazone. These techniques could be applied to determine the molecular structure of "4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride."
Chemical Reactions Analysis
The reactivity of bromo-substituted benzoic acid derivatives is explored in paper , where nucleophilic substitution reactions are performed on bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole to yield various substituted derivatives. This suggests that the bromo group in such compounds can undergo substitution reactions, which might be relevant for the chemical reactions of "4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzoic acid derivatives are discussed across the papers. Paper determines the lipophilicity of synthesized molecules using RP-HPTLC chromatography. The antimicrobial and cytotoxic activities of these compounds are also assessed, indicating their potential biological relevance. Paper studies the electronic properties and global chemical reactivity descriptors of a bromo-substituted hydrazone, which could provide insights into the reactivity and stability of "4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride."
Scientific Research Applications
Synthesis and Chemical Properties
Research indicates that derivatives of halogenated benzoic acids, similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride, have been synthesized for various purposes. For instance, the synthesis of oxadiazoles containing fluorophenyl groups has been explored due to their potential insecticidal activity against crop pests (Mohan et al., 2004). Another study focused on the crystallographic analysis of benzoic acid derivatives, which included compounds similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid, providing insights into their molecular structures and electronic properties (Pramanik et al., 2019).
Biomedical Applications
In the biomedical field, such compounds are researched for their potential in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, has been used as a building block in the synthesis of various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013). Another study discusses the formation of a stable boron-nitrogen heterocycle using 4-hydrazinylbenzoic acid, demonstrating its utility in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).
Materials Science Applications
Halogenated benzoic acids also find applications in materials science. For example, the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, including derivatives similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid, has led to significant improvements in conductivity, showcasing their potential in organic electronics (Tan et al., 2016).
properties
IUPAC Name |
4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRUDZJDKELRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)NN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

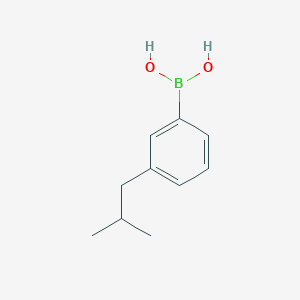
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
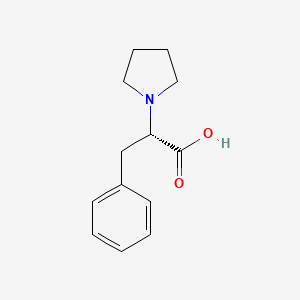




![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)

